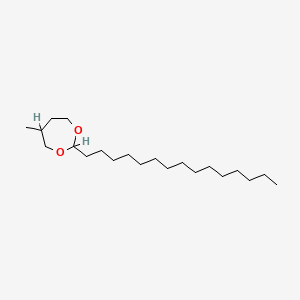

5-Methyl-2-pentadecyl-1,3-dioxepane

CAS No.: 56599-34-9

Cat. No.: VC18711897

Molecular Formula: C21H42O2

Molecular Weight: 326.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56599-34-9 |

|---|---|

| Molecular Formula | C21H42O2 |

| Molecular Weight | 326.6 g/mol |

| IUPAC Name | 5-methyl-2-pentadecyl-1,3-dioxepane |

| Standard InChI | InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-22-18-17-20(2)19-23-21/h20-21H,3-19H2,1-2H3 |

| Standard InChI Key | SBOGZHRZNFJILK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCC1OCCC(CO1)C |

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

The compound’s structure consists of a 1,3-dioxepane ring—a seven-membered cyclic ether—substituted with a methyl group at the 5-position and a pentadecyl chain at the 2-position . The pentadecyl chain () contributes significantly to its hydrophobicity, while the ether oxygen atoms in the ring enable limited polar interactions.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 326.56 g/mol | |

| XLogP3-AA (LogP) | 6.87 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 14 | |

| Topological Polar Surface Area | 18.5 Ų |

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 5-methyl-2-pentadecyl-1,3-dioxepane typically involves condensation reactions between diols and alcohols under controlled conditions. For example, photocatalytic systems using under mercury lamp irradiation have been proposed for analogous dioxepanes. These methods prioritize high yield and purity, though specific protocols for this compound remain proprietary or understudied.

Industrial Scalability

Industrial production may employ free radical ring-opening polymerization (ROP), a method validated for structurally similar compounds. This approach leverages the stability of the carbon-oxygen double bond formed during polymerization, which is more robust than carbon-carbon bonds in analogous alkenes.

Chemical Reactivity and Functional Behavior

Solubility and Phase Behavior

With a LogP of 6.87 , the compound is highly lipophilic, rendering it insoluble in polar solvents like water but miscible with hydrocarbons. This property makes it suitable for non-aqueous formulations, such as lubricants or polymer additives.

Applications in Science and Industry

Surfactants and Emulsifiers

The amphiphilic structure of 5-methyl-2-pentadecyl-1,3-dioxepane enables its use as a non-ionic surfactant. Its long alkyl chain anchors into hydrophobic phases, while the ether ring interacts weakly with polar media, facilitating emulsion stabilization.

Polymer Chemistry

Incorporating this compound into polymer backbones enhances material flexibility and degradability. For instance, ring-opening polymerization could yield thermoresponsive polymers for drug delivery systems .

Lubricant Additives

The compound’s hydrophobicity and thermal stability suggest utility as a lubricant additive, reducing friction in high-temperature environments.

Comparison with Structural Analogues

1,3-Dioxolane Derivatives

Compared to smaller cyclic ethers like 1,3-dioxolane, 5-methyl-2-pentadecyl-1,3-dioxepane exhibits superior thermal stability and hydrophobicity due to its larger ring and extended alkyl chain .

Linear Ethers

Linear ethers (e.g., pentadecyl methyl ether) lack the conformational rigidity of the dioxepane ring, resulting in lower melting points and reduced chemical stability .

Table 2: Comparative Analysis of Selected Ethers

| Compound | Ring Size | Alkyl Chain Length | LogP | Key Application |

|---|---|---|---|---|

| 5-Methyl-2-pentadecyl-1,3-dioxepane | 7-membered | C15 | 6.87 | Surfactants, polymers |

| 1,3-Dioxolane | 5-membered | None | 0.5 | Solvents |

| 2-Octyl-1,3-dioxepane | 7-membered | C8 | 4.2 | Polymer precursors |

Research Gaps and Future Directions

Despite its potential, critical gaps persist:

-

Synthesis Optimization: Current methods lack detailed protocols, necessitating studies on catalytic systems and reaction kinetics .

-

Toxicological Profiling: No data exists on its environmental or biological impact, requiring rigorous ecotoxicological assessments .

-

Advanced Material Design: Exploratory research into its role in nanotechnology (e.g., vesicles, micelles) remains untapped.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume